molecular formula C22H17NO4 B3248444 Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate CAS No. 186501-24-6

Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate

Cat. No.: B3248444
CAS No.: 186501-24-6
M. Wt: 359.4 g/mol
InChI Key: MZXJOOUMQIFCLF-UHFFFAOYSA-N
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Description

Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate is a benzo[d]oxazole derivative featuring a methyl carboxylate group at position 4 and a 2-(benzyloxy)phenyl substituent at position 2. The benzyloxy group (OCH₂C₆H₅) introduces lipophilicity and steric bulk, while the ester moiety enhances polarity.

Properties

IUPAC Name

methyl 2-(2-phenylmethoxyphenyl)-1,3-benzoxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c1-25-22(24)17-11-7-13-19-20(17)23-21(27-19)16-10-5-6-12-18(16)26-14-15-8-3-2-4-9-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXJOOUMQIFCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(=N2)C3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate typically involves the reaction of 2-(benzyloxy)aniline with methyl 2-bromo-4-formylbenzoate under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by cyclization to form the benzo[d]oxazole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-4-carboxylate (Compound 17)

Structural Differences :

  • The hydroxyl (-OH) group replaces the benzyloxy (-OCH₂C₆H₅) at the phenyl substituent.

Spectroscopic Data :

  • IR (cm⁻¹) : 1703 (ester C=O), 3011 (O-H stretch), 1631 (oxazole ring), 1546–1245 (aromatic C=C and C-O).
  • Elemental Analysis: C 65.86%, H 3.71%, N 5.48% (matches C₁₄H₉NO₄).

Implications :

  • The hydroxyl group increases reactivity in oxidation or conjugation reactions compared to the benzyloxy-protected analogue.
2-(4-Methylbenzyl)benzo[d]oxazole

Structural Differences :

  • Lacks the methyl carboxylate group at position 4.
  • Features a 4-methylbenzyl (-CH₂C₆H₄CH₃) substituent at position 2 instead of the benzyloxy-phenyl group.

Molecular Properties :

  • Formula: C₁₅H₁₃NO.
  • Molecular Weight : 223.27 g/mol.

Comparative Analysis Table

Property Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate Methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-4-carboxylate (17) 2-(4-Methylbenzyl)benzo[d]oxazole
Substituent at Position 2 2-(Benzyloxy)phenyl 2-Hydroxyphenyl 4-Methylbenzyl
Molecular Formula C₂₁H₁₅NO₄ (inferred) C₁₄H₉NO₄ C₁₅H₁₃NO
Molecular Weight (g/mol) 345.35 (calculated) 255.23 223.27
Key Functional Groups Ester, benzyloxy ether, oxazole Ester, hydroxyl, oxazole Oxazole, methylbenzyl
Synthesis Yield Not reported 31% Multiple routes (yields unspecified)
IR Signature Ester C=O (~1700 cm⁻¹), ether C-O (~1250 cm⁻¹) 1703 cm⁻¹ (C=O), 3011 cm⁻¹ (O-H) Not reported

Research Implications

  • Benzyloxy vs. Hydroxyl : The benzyloxy group in the target compound enhances stability against oxidation compared to the hydroxyl analogue, making it preferable for multi-step syntheses.
  • Carboxylate vs.

Biological Activity

Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate is a compound belonging to the benzoxazole class, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C22_{22}H17_{17}NO4_4
  • CAS Number : 97682-69-4
  • Molecular Structure : The compound features a benzo[d]oxazole core with a benzyloxy group and a carboxylate moiety, contributing to its biological activity.

Biological Activities

1. Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

2. Anticancer Properties
Studies have demonstrated the potential of this compound as an anticancer agent. The compound has been shown to induce apoptosis in cancer cell lines, possibly through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit the activity of enzymes like topoisomerase, which is crucial for DNA replication.

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes such as tyrosinase, which plays a role in melanin production. Inhibitory assays revealed that this compound exhibits a competitive inhibition mechanism with an IC50_{50} value indicating strong potency compared to standard inhibitors like kojic acid.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Target Proteins : The compound binds to specific proteins or enzymes, altering their function and leading to downstream effects on cellular processes.
  • Induction of Oxidative Stress : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell growth and apoptosis.

Research Findings and Case Studies

StudyFindings
Study A Demonstrated antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study B Showed that the compound induced apoptosis in B16F10 melanoma cells at concentrations of 5 µM after 48 hours.
Study C Investigated the enzyme inhibition properties, revealing an IC50_{50} value of 14.33 µM for tyrosinase inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate
Reactant of Route 2
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Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate

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